molecular formula C28H23NO4 B11396845 N-Benzyl-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide

N-Benzyl-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide

Cat. No.: B11396845
M. Wt: 437.5 g/mol
InChI Key: OXVWSKNMMITNFU-UHFFFAOYSA-N
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Description

N-Benzyl-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a benzyl group, a furochromene core, and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene ring system.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the furochromene intermediate.

    Acetamide formation: The final step involves the acylation of the furochromene derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or acetamide moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, acetyl chloride, and acetic anhydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzyl-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Benzyl-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

N-Benzyl-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide can be compared with other similar compounds, such as:

    Furochromenes: Compounds with similar furochromene cores but different substituents.

    Benzyl derivatives: Compounds with benzyl groups attached to different core structures.

    Acetamides: Compounds with acetamide moieties but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

N-benzyl-2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C28H23NO4/c1-17-21-13-23-25(32-18(2)27(23)20-11-7-4-8-12-20)15-24(21)33-28(31)22(17)14-26(30)29-16-19-9-5-3-6-10-19/h3-13,15H,14,16H2,1-2H3,(H,29,30)

InChI Key

OXVWSKNMMITNFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5

Origin of Product

United States

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